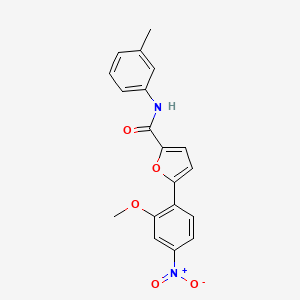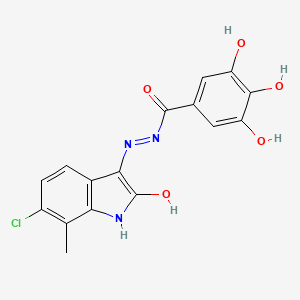
5-(2-methoxy-4-nitrophenyl)-N-(3-methylphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-methoxy-4-nitrophenyl)-N-(3-methylphenyl)-2-furamide, also known as MNPF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MNPF is a furan derivative that has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of 5-(2-methoxy-4-nitrophenyl)-N-(3-methylphenyl)-2-furamide is not fully understood. However, it has been proposed that 5-(2-methoxy-4-nitrophenyl)-N-(3-methylphenyl)-2-furamide exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. 5-(2-methoxy-4-nitrophenyl)-N-(3-methylphenyl)-2-furamide has been found to inhibit the activation of NF-κB and MAPKs, which are known to play a crucial role in inflammation, oxidative stress, and cancer development.
Biochemical and Physiological Effects:
5-(2-methoxy-4-nitrophenyl)-N-(3-methylphenyl)-2-furamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines in the serum and tissues of animal models of inflammation. 5-(2-methoxy-4-nitrophenyl)-N-(3-methylphenyl)-2-furamide has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. Moreover, 5-(2-methoxy-4-nitrophenyl)-N-(3-methylphenyl)-2-furamide has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-methoxy-4-nitrophenyl)-N-(3-methylphenyl)-2-furamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5-(2-methoxy-4-nitrophenyl)-N-(3-methylphenyl)-2-furamide has been found to exhibit good solubility in various solvents, which makes it suitable for in vitro studies. However, 5-(2-methoxy-4-nitrophenyl)-N-(3-methylphenyl)-2-furamide has some limitations for lab experiments. It has been found to exhibit low bioavailability and poor pharmacokinetic properties, which may limit its potential applications in vivo.
Direcciones Futuras
5-(2-methoxy-4-nitrophenyl)-N-(3-methylphenyl)-2-furamide has shown promising results in various in vitro and in vivo studies. However, further research is needed to fully understand its mechanism of action and potential applications in drug discovery and development. Some future directions for research include:
1. Investigating the potential of 5-(2-methoxy-4-nitrophenyl)-N-(3-methylphenyl)-2-furamide as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
2. Studying the potential of 5-(2-methoxy-4-nitrophenyl)-N-(3-methylphenyl)-2-furamide as a chemopreventive agent for various types of cancer.
3. Investigating the pharmacokinetic properties of 5-(2-methoxy-4-nitrophenyl)-N-(3-methylphenyl)-2-furamide and developing novel formulations to improve its bioavailability.
4. Studying the potential of 5-(2-methoxy-4-nitrophenyl)-N-(3-methylphenyl)-2-furamide as a neuroprotective agent for various neurodegenerative diseases.
5. Investigating the potential of 5-(2-methoxy-4-nitrophenyl)-N-(3-methylphenyl)-2-furamide as a radioprotective agent for cancer patients undergoing radiation therapy.
In conclusion, 5-(2-methoxy-4-nitrophenyl)-N-(3-methylphenyl)-2-furamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. 5-(2-methoxy-4-nitrophenyl)-N-(3-methylphenyl)-2-furamide exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Further research is needed to fully understand its mechanism of action and potential applications in various diseases.
Métodos De Síntesis
The synthesis of 5-(2-methoxy-4-nitrophenyl)-N-(3-methylphenyl)-2-furamide involves the reaction of 2-methoxy-4-nitrophenyl isocyanate with 3-methylphenylamine in the presence of a base catalyst. The reaction takes place under mild conditions and yields 5-(2-methoxy-4-nitrophenyl)-N-(3-methylphenyl)-2-furamide as a white crystalline solid. The purity of 5-(2-methoxy-4-nitrophenyl)-N-(3-methylphenyl)-2-furamide can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
5-(2-methoxy-4-nitrophenyl)-N-(3-methylphenyl)-2-furamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. 5-(2-methoxy-4-nitrophenyl)-N-(3-methylphenyl)-2-furamide has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, 5-(2-methoxy-4-nitrophenyl)-N-(3-methylphenyl)-2-furamide has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propiedades
IUPAC Name |
5-(2-methoxy-4-nitrophenyl)-N-(3-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-12-4-3-5-13(10-12)20-19(22)17-9-8-16(26-17)15-7-6-14(21(23)24)11-18(15)25-2/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOHXOOKLZRBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-bromo-N-(2,3-dimethylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6115640.png)
![2-ethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B6115646.png)
![N-[2-(dimethylamino)ethyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}acetamide](/img/structure/B6115650.png)
![2-{[(7-methoxy-2-naphthyl)oxy]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6115658.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylspiro[2.5]octane-1-carboxamide](/img/structure/B6115664.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6115665.png)
![N'-(1H-pyrrol-2-ylmethylene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6115669.png)
![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6115674.png)

![1'-{[1-(3-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6115681.png)
![2-(1-(1-isopropyl-4-piperidinyl)-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6115689.png)
![5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6115709.png)
![2-[(4-cyclohexyl-1-piperazinyl)carbonyl]-3-[(3-methyl-1-piperidinyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B6115717.png)
![N-(2-ethoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6115728.png)